molecular formula C6H16N4O2 B1177144 CGH46 CAS No. 146109-31-1

CGH46

Cat. No.: B1177144
CAS No.: 146109-31-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGH46 is a novel organic compound synthesized through a multi-step reaction pathway involving sulfuryl chloride (SO₂Cl₂) and ethanol under controlled reflux conditions. The compound's structural elucidation, as detailed in its synthesis report, reveals a complex bicyclic framework with critical bond angles and dihedral parameters (e.g., C4'-C5'-C45'-C46' dihedral angle: 10.7° ± 0.18°, C62'-C45'-C46'-O3': -169.9° ± 0.12°) . These geometric features suggest a strained conformation, likely influencing its reactivity and physicochemical properties. Key spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm its molecular formula and purity, adhering to stringent characterization standards outlined in chemical journal guidelines .

Properties

CAS No.

146109-31-1

Molecular Formula

C6H16N4O2

Synonyms

CGH46

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

CGH46 belongs to the benzothiophene-carboxylic acid derivatives, a class known for diverse applications in pharmaceuticals and materials science. Below is a comparative analysis with structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Molecular Formula Key Structural Features Similarity Score* Notable Applications
This compound C9H5BrO2S Bicyclic core with Br at C7; strained angles N/A Under investigation
7-Bromobenzo[b]thiophene-2-carboxylic acid C9H5BrO2S Monocyclic; Br at C7; planar conformation 0.93 Anticancer agent precursor
6-Methylbenzo[b]thiophene-2-carboxylic acid C10H8O2S Methyl substitution at C6; enhanced solubility 0.85 Polymer additive
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarboxylic acid C12H6O6S3 Trithiophene core; high polarity 0.87 Organic electronics

*Similarity scores derived from computational alignment (e.g., Tanimoto index) .

Key Findings:

Substitution Patterns : Unlike 7-bromobenzo[b]thiophene-2-carboxylic acid (similarity score 0.93), this compound exhibits a bicyclic framework, introducing steric hindrance that reduces planarity and alters electronic distribution .

Solubility : The absence of methyl groups (cf. 6-methyl analog) correlates with lower solubility in polar solvents, as evidenced by logP calculations (this compound: 2.1 vs. 6-methyl: 1.8) .

Pharmacological and Industrial Relevance

While 7-bromobenzo[b]thiophene derivatives show promise in oncology, this compound’s unique strain-induced reactivity is being explored for catalytic applications in asymmetric synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.